Sodium L-lactate-3-13C solution

Descripción general

Descripción

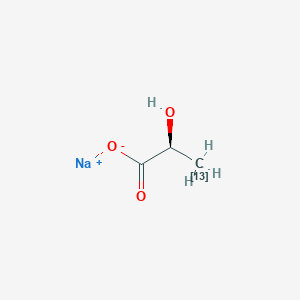

Sodium L-lactate-3-13C solution (chemical formula: $ \text{C}3\text{H}5\text{NaO}_3 $, with $ ^{13}\text{C} $ isotope at the 3rd carbon) is a stable isotope-labeled derivative of sodium L-lactate. It is widely used in nuclear magnetic resonance (NMR) spectroscopy and metabolic flux analysis to track lactate metabolism in biological systems . The compound is synthesized with ≥98 atom% $ ^{13}\text{C} $ purity and is typically supplied as a 45–55% (w/w) aqueous solution . Its primary applications include:

- Metabolic studies: Tracing carbon flux in glycolysis, gluconeogenesis, and the Cori cycle .

- Hyperpolarized MRI: Enhancing signal-to-noise ratios in dynamic nuclear polarization (DNP) techniques for real-time metabolic imaging .

- Analytical chemistry: Serving as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying lactate and related metabolites .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium L-lactate-3-13C involves the fermentation of a sugar source, such as corn or beets, followed by the incorporation of the carbon-13 isotope. The resulting lactic acid is then neutralized with sodium hydroxide to form Sodium L-lactate-3-13C . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of Sodium L-lactate-3-13C follows similar principles but on a larger scale. The fermentation process is optimized for maximum yield, and the isotopic labeling is carefully controlled to achieve the desired isotopic purity (≥99 atom % 13C) . The final product is then purified and concentrated to the required specifications.

Análisis De Reacciones Químicas

Types of Reactions: Sodium L-lactate-3-13C undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Sodium L-lactate-3-13C can be oxidized to pyruvate using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: It can be reduced to propylene glycol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group in Sodium L-lactate-3-13C can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Pyruvate

Reduction: Propylene glycol

Substitution: Halogenated lactate derivatives

Aplicaciones Científicas De Investigación

Metabolic Tracing

Sodium L-lactate-3-13C is widely used as a metabolic tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. It helps in understanding metabolic pathways and the dynamics of lactate metabolism in various biological systems.

Key Studies :

- Metabolomics : Utilized to trace metabolic fluxes in cancer cells, providing insights into altered metabolic pathways during tumor progression .

- Clinical Diagnostics : Employed in the assessment of metabolic disorders, where lactate levels can indicate hypoxia or mitochondrial dysfunction .

| Application | Methodology | Findings |

|---|---|---|

| Metabolic Flux | MS and NMR | Identified altered lactate metabolism in tumors |

| Clinical Assessment | Blood lactate monitoring | Correlated elevated lactate with metabolic disorders |

Pharmaceutical Research

Sodium L-lactate-3-13C serves as a valuable tool in drug development, particularly for assessing the pharmacokinetics of new drugs that influence lactate metabolism.

Case Study :

A study investigated the effect of a novel anti-cancer drug on lactate production in tumor cells using sodium L-lactate-3-13C as a tracer. The results indicated a significant reduction in lactate levels, suggesting that the drug effectively alters metabolic pathways associated with tumor growth .

Food Science and Fermentation Studies

In food science, sodium L-lactate is used to enhance flavor and preserve food products. The isotopically labeled form allows researchers to track its incorporation into food matrices during fermentation processes.

Research Insights :

Studies have shown that sodium L-lactate can inhibit spoilage organisms while enhancing the growth of beneficial bacteria during fermentation, thus improving product safety and quality .

Environmental Applications

Sodium L-lactate-3-13C has potential applications in environmental studies, particularly in assessing the biodegradation of organic pollutants.

Example Study :

Research demonstrated that microorganisms could utilize sodium L-lactate as a carbon source for bioremediation efforts, effectively breaking down contaminants in soil and water systems .

Mecanismo De Acción

Sodium L-lactate-3-13C exerts its effects primarily through its role in metabolic pathways. It is converted to pyruvate by lactate dehydrogenase, which then enters the citric acid cycle (Krebs cycle) for energy production . The carbon-13 isotope allows for detailed tracking of these metabolic processes, providing insights into the molecular targets and pathways involved.

Comparación Con Compuestos Similares

Sodium L-lactate-3-13C solution is distinguished from other lactate derivatives and isotopologues by its isotopic labeling, chemical stability, and application-specific performance. Below is a detailed comparison:

Isotopologues of Sodium Lactate

Key Differences :

- Labeling specificity : Sodium L-lactate-3-13C is optimal for tracking the fate of the C3 carbon in the tricarboxylic acid (TCA) cycle, while fully $ ^{13}\text{C} $-labeled D-lactate-13C3 provides broader metabolic pathway coverage .

- Enantiomeric form : The L-form is biologically active in human metabolism, whereas D-lactate is primarily microbial in origin, limiting its utility in mammalian studies .

Non-Isotopic Lactate Derivatives

Key Differences :

- Analytical utility: Non-isotopic lactates cannot be used for $ ^{13}\text{C} $-NMR or isotope dilution mass spectrometry, limiting their role in precision metabolic research .

- Stability : Sodium L-lactate-3-13C is compatible with hyperpolarization techniques (e.g., DNP), whereas unlabeled lactates lack the nuclear spin polarization required for enhanced MRI signals .

Actividad Biológica

Sodium L-lactate-3-13C is a stable isotopic analogue of sodium L-lactate, which is widely utilized in metabolic research due to its role in energy metabolism and buffering capacity. This article delves into the biological activity of sodium L-lactate-3-13C, highlighting its metabolic pathways, applications in research, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 201595-71-3 |

| Molecular Formula | C₃H₅NaO₃ |

| Molecular Weight | 115.038 g/mol |

| Melting Point | 163-165 °C |

| Isotopic Purity | ≥99 atom % ¹³C |

Sodium L-lactate-3-13C is typically available as a solution comprising 45-55% (w/w) in water, with a high chiral purity suitable for various analytical applications, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Metabolic Role

Sodium L-lactate serves as a key intermediate in the metabolic pathway of lactic acid fermentation. It plays a significant role in:

- Energy Production : Lactate can be converted back to glucose in the liver via gluconeogenesis, providing an essential energy source during anaerobic conditions.

- Buffering Capacity : It helps regulate pH levels in the body by neutralizing excess acids, thus preventing metabolic acidosis, particularly during strenuous exercise or pathological conditions .

Research Applications

The isotopic labeling of sodium L-lactate allows researchers to track metabolic processes in vivo. Key applications include:

- Metabolic Studies : Used as a tracer to study lactate metabolism and redox states in various tissues, aiding in understanding conditions like ischemia and cancer metabolism .

- Clinical Research : Employed in clinical settings to evaluate metabolic responses during treatments involving lactate infusion, particularly in critically ill patients .

Case Studies

-

Lactate Metabolism in Cancer :

A study utilized sodium L-lactate-3-13C to investigate metabolic alterations in tumor cells. The findings indicated that lactate not only serves as an energy substrate but also modulates tumor microenvironments by influencing immune cell function and promoting angiogenesis . -

Buffering Capacity Comparison :

A clinical trial compared the effects of sodium L-lactate and racemic lactate on buffering capacity during surgical procedures. Results showed both compounds effectively increased buffering capacity without significant differences between them, highlighting their potential use in fluid resuscitation protocols .

Pharmacokinetics

The pharmacokinetic properties of sodium L-lactate indicate complete bioavailability when administered intravenously. Its metabolites, primarily bicarbonates, help maintain acid-base balance by reacting with excess hydrogen ions to form carbon dioxide and water .

Safety Profile

Research indicates that sodium L-lactate is non-carcinogenic and non-mutagenic at physiological concentrations. It is generally well-tolerated when used within recommended dosages for therapeutic purposes .

Q & A

Basic Research Questions

Q. How is Sodium L-lactate-3-13C solution used to investigate metabolic flux in vivo?

Sodium L-lactate-3-13C serves as a stable isotope tracer to monitor lactate metabolism in real-time. In experimental designs, it is administered intravenously or via microdialysis, and its incorporation into downstream metabolites (e.g., pyruvate, alanine) is quantified using techniques like ¹³C-NMR or GC-MS . Key considerations include optimizing tracer concentration to avoid perturbing endogenous pathways and validating isotopic purity (>98% ¹³C enrichment) using LC-MS or NMR .

Q. What methods ensure isotopic integrity during sample preparation?

Isotopic integrity is maintained by avoiding enzymatic degradation (e.g., via rapid quenching with cold methanol or perchloric acid) and minimizing exposure to high temperatures. For GC-MS analysis, derivatization with BSTFA:TMCS (99:1) enhances volatility while preserving the ¹³C label . Cross-validation with unlabeled lactate controls is critical to distinguish tracer-derived signals from background noise .

Advanced Research Questions

Q. How can dynamic nuclear polarization (DNP) enhance sensitivity in ¹³C-NMR studies of Sodium L-lactate-3-13C?

DNP hyperpolarizes nuclear spins in frozen samples at low temperatures (~1.2 K) under high magnetic fields (3.35 T), achieving >10,000× signal enhancement. Post-polarization, rapid dissolution in warm buffer preserves polarization for in vivo or in vitro NMR detection . Applications include real-time tracking of lactate-to-pyruvate conversion in cancer metabolism studies. Challenges include mitigating polarization decay during transfer and optimizing microwave irradiation parameters .

Q. How do contradictory lactate/pyruvate ratio data arise, and how are they resolved?

Discrepancies in redox ratios (e.g., lactate/pyruvate) often stem from:

- Sample handling : Delayed quenching oxidizes lactate artificially.

- Analytical bias : GC-MS may underestimate pyruvate due to derivatization inefficiency. A robust solution involves parallel measurements using ¹³C-NMR (non-destructive) and GC-MS (high sensitivity), with normalization to internal standards like Sodium pyruvate-1-13C . Statistical reconciliation (e.g., Bland-Altman analysis) identifies systematic errors .

Q. What experimental designs minimize compartmentalization artifacts in intracellular lactate studies?

To avoid misinterpreting extracellular vs. intracellular lactate pools:

- Use membrane-impermeable inhibitors (e.g., α-cyano-4-hydroxycinnamate) to block monocarboxylate transporters.

- Pair Sodium L-lactate-3-13C with cell-permeable vs. impermeable pH probes (e.g., BCECF-AM) to validate subcellular localization .

- Apply kinetic modeling to differentiate transport rates from enzymatic conversion .

Q. Methodological Best Practices

Q. How is Sodium L-lactate-3-13C validated for tracer studies in hypoxia models?

Validation requires:

- Dose-response curves to confirm linear incorporation into target pathways.

- Isotopomer analysis (e.g., using tandem MS) to rule out isotopic scrambling.

- Negative controls (e.g., ¹²C-lactate) to subtract natural abundance contributions .

Q. What statistical frameworks are recommended for multi-omics integration of ¹³C-lactate data?

Use pathway enrichment analysis (e.g., via KEGG or Reactome) to map ¹³C-labeled metabolites onto metabolic networks. For time-resolved data, ordinary differential equation (ODE) models quantify flux rates, while principal component analysis (PCA) identifies outlier datasets .

Q. Data Reporting Standards

Q. How should ¹³C-NMR data be presented to ensure reproducibility?

Report:

- Polarization levels (e.g., % ¹³C polarization post-DNP).

- Relaxation times (T₁) to contextualize signal decay.

- S/N ratios for critical peaks (e.g., lactate C3 vs. background) . Include raw data in supplementary materials, following FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. Cross-Disciplinary Applications

Q. How is Sodium L-lactate-3-13C applied in neuroscience research?

In brain energy metabolism studies, it is infused via microdialysis to assess astrocyte-neuron lactate shuttle dynamics. Combined with ¹³C-MRS , this reveals compartment-specific TCA cycle activity under hypoglycemia or excitotoxicity . Pitfalls include blood-brain barrier permeability variability, addressed by co-administering mannitol to transiently open tight junctions .

Propiedades

IUPAC Name |

sodium;(2S)-2-hydroxy(313C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-UEORGECYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][C@@H](C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635683 | |

| Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201595-70-2 | |

| Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.